β-Arrestin Recruitment vs. TUG-891
GPR120 Agonist 4 demonstrates a β-arrestin A recruitment EC50 of 1 μM in CHO-K1 GPR120 β-Arrestin cell assays, positioning it as a moderate-potency biased agonist with distinct signaling characteristics relative to both higher-potency and lower-potency alternatives [1] . This value is approximately 23-fold higher (less potent) than the prototypical agonist TUG-891 which exhibits a human FFA4 β-arrestin-2 recruitment pEC50 corresponding to approximately 43 nM [2], and approximately 2.9-fold higher (less potent) than GPR120 Agonist IV which shows a β-arrestin 2 recruitment EC50 of 350 nM . This intermediate potency profile enables researchers to titrate β-arrestin-mediated signaling independently of calcium mobilization in systems where super-physiological pathway activation is undesirable .
| Evidence Dimension | β-arrestin recruitment potency (EC50) |
|---|---|
| Target Compound Data | 1 μM (β-arrestin A) |
| Comparator Or Baseline | TUG-891: ~43 nM (β-arrestin-2); GPR120 Agonist IV: 350 nM (β-arrestin-2) |
| Quantified Difference | ~23-fold less potent than TUG-891; ~2.9-fold less potent than GPR120 Agonist IV |
| Conditions | CHO-K1 cells expressing GPR120; 90 min incubation for GPR120 Agonist 4 |
Why This Matters
This intermediate β-arrestin potency enables experimental control of arrestin-mediated receptor internalization and desensitization without complete pathway saturation, distinguishing GPR120 Agonist 4 from both the high-potency TUG-891 and the moderate-potency GPR120 Agonist IV for biased signaling studies.
- [1] TargetMol. GPR120 Agonist 4 (T86518) Product Datasheet. In vitro activity: CHO-K1 GPR120 β-Arrestin cell assay. View Source
- [2] Hudson BD, Shimpukade B, Mackenzie AE, et al. The pharmacology of TUG-891, a potent and selective agonist of the free fatty acid receptor 4 (FFA4/GPR120). Mol Pharmacol. 2013;84(5):710-725. PMID: 23979972. Table 1: β-arrestin-2 recruitment pEC50 ~7.37 (≈43 nM). View Source
